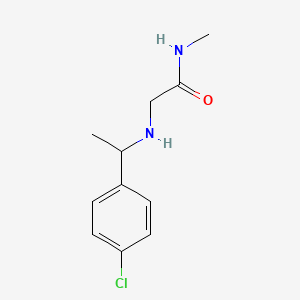

2-((1-(4-Chlorophenyl)ethyl)amino)-N-methylacetamide

Description

Properties

Molecular Formula |

C11H15ClN2O |

|---|---|

Molecular Weight |

226.70 g/mol |

IUPAC Name |

2-[1-(4-chlorophenyl)ethylamino]-N-methylacetamide |

InChI |

InChI=1S/C11H15ClN2O/c1-8(14-7-11(15)13-2)9-3-5-10(12)6-4-9/h3-6,8,14H,7H2,1-2H3,(H,13,15) |

InChI Key |

QUECJRRCNHGTRR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)NCC(=O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-Chlorophenyl)ethyl)amino)-N-methylacetamide typically involves the reaction of 4-chloroacetophenone with methylamine and acetic anhydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-Chlorophenyl)ethyl)amino)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

2-((1-(4-Chlorophenyl)ethyl)amino)-N-methylacetamide has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential biological activities.

Industrial Applications: It is utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((1-(4-Chlorophenyl)ethyl)amino)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide (CID 42926975)

- Molecular Formula: C₁₁H₁₃ClFNO

- Key Differences : Fluorine replaces chlorine at the para position of the phenyl ring.

- Impact : Fluorine’s electronegativity increases polarity but reduces steric bulk compared to chlorine. This substitution may alter metabolic stability and binding affinity to hydrophobic targets .

2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide

- Molecular Formula : C₁₅H₁₄ClFN₂O

- Key Differences : The 4-chlorophenyl group is connected via a methylene bridge, and the acetamide is linked to a 2-fluorophenyl ring.

- The ortho-fluorine on the phenyl ring introduces steric hindrance, which could reduce off-target interactions .

Functional Group Modifications

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

- Molecular Formula : C₉H₉ClN₂O₅S

- Key Differences : Incorporates a nitro group (electron-withdrawing) and a methylsulfonyl group.

- However, it may also confer toxicity, as nitro groups are often associated with mutagenicity .

2-chloro-N-ethyl-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}acetamide

- Molecular Formula : C₁₄H₁₇ClFN₃O₂

- Key Differences : Ethyl and fluorobenzyl groups replace the N-methyl and 4-chlorophenethyl groups.

- Impact : The ethyl group increases hydrophobicity, while the fluorobenzyl moiety may enhance blood-brain barrier penetration. This structure is reported in neuroactive compound libraries .

Core Scaffold Variations

N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide

- Molecular Formula : C₉H₁₀ClN₂

- Key Differences : Replaces the acetamide core with a cyanamide group (-NH-C≡N).

- Impact : The cyanamide group is more reactive and prone to hydrolysis, limiting its stability in aqueous environments. This compound is primarily a synthetic intermediate rather than a drug candidate .

2-{[4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

- Molecular Formula : C₂₂H₁₉ClN₆O₂S

- Key Differences: Integrates a triazole-thioether moiety and a phenoxyphenyl group.

- Impact: The triazole ring enables hydrogen bonding, improving solubility. The phenoxyphenyl group may enhance binding to aryl hydrocarbon receptors, as seen in kinase inhibitors .

Physicochemical and Pharmacokinetic Comparisons

| Compound | Molecular Weight | LogP* | Solubility (mg/mL) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 268.75 | 2.8 | 0.12 (PBS) | Chlorophenyl, N-methylacetamide |

| 2-chloro-N-[1-(4-FPhe)ethyl]-N-MeAcA | 253.68 | 2.5 | 0.18 (PBS) | Fluorophenyl, N-methylacetamide |

| N-(4-Cl-2-NO₂Phe)-N-MeSO₂AcA | 300.70 | 1.2 | 0.05 (DMSO) | Nitro, methylsulfonyl |

| 2-{[4-Amino-5-ClPhe-triazol]S}-AcA | 474.95 | 3.1 | 0.03 (DMSO) | Triazole, phenoxyphenyl |

*Predicted using ChemDraw. PBS: Phosphate-buffered saline; DMSO: Dimethyl sulfoxide.

Biological Activity

2-((1-(4-Chlorophenyl)ethyl)amino)-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a chlorophenyl group, which is known to enhance the compound's reactivity and biological interactions. The presence of the N-methylacetamide moiety contributes to its pharmacological profile.

Research indicates that compounds similar to this compound may influence various biological pathways, including:

- Modulation of Gene Expression : The compound may affect mRNA splicing and gene expression pathways, potentially leading to altered protein synthesis and cellular responses.

- Dopamine Transporter Interaction : Some analogues exhibit unique binding characteristics with the dopamine transporter (DAT), which could be relevant for neurological applications .

Biological Activity

The biological activity of this compound can be summarized in the following table:

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

- Study on Antiviral Properties : A series of acetamide derivatives were evaluated for their antiviral activity against human adenovirus (HAdV). The study found that certain substitutions enhanced efficacy significantly, indicating potential for further development in antiviral therapies .

- Neuropharmacological Assessment : A pharmacological evaluation demonstrated that some derivatives exhibited antidepressant-like effects in animal models, suggesting their utility in treating mood disorders. These effects were linked to alterations in dopamine signaling pathways .

- Anti-inflammatory Research : Research has shown that certain structural analogues can inhibit heme oxygenase-1 (HO-1), which plays a critical role in inflammation and oxidative stress responses. This inhibition could lead to therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.